5-Methylthiopyrano[3,2-b]indol-4(5H)-one
Description
5-Methylthiopyrano[3,2-b]indol-4(5H)-one (CAS: 61164-51-0) is a thiopyranoindolone derivative characterized by a sulfur atom in the pyrano ring and a methylthio (-SCH₃) substituent at position 4. Its molecular formula is C₁₁H₇NOS, with a molar mass of 201.24 g/mol . The thiopyrano ring system distinguishes it from oxygen-containing pyranoindolones, conferring unique electronic and steric properties that influence its chemical reactivity and biological interactions.
Properties
CAS No. |
61164-54-3 |
|---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-methylthiopyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C12H9NOS/c1-13-9-5-3-2-4-8(9)12-11(13)10(14)6-7-15-12/h2-7H,1H3 |
InChI Key |
UOIDSPQWWZJAPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)C=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Thiopyrano vs. Pyrano Analogs
Pyrano[3,2-b]indol-4(5H)-one (CAS: 75042-00-1)
- Molecular Formula: C₁₁H₇NO₂ (molar mass: 185.18 g/mol) .
- Sulfur’s larger atomic radius may alter ring conformation, affecting binding to biological targets.
7-Methoxy-5-methyl-4H-pyrano[3,2-b]indol-4(5H)-one
Fused Dibenzindolone Derivatives
Dibenzo[cd,f]indol-4(5H)-one Derivatives
- Examples : Aristolactam derivatives (e.g., Compound 1: 5-(2-(pyrrolidinyl)ethyl substitution)) .
- Structure : Additional benzene ring fused to the indolone core.
- Bioactivity : Antiviral (HIV-1 Tat inhibition), anticancer, and anti-inflammatory properties .
- Key Differences: Extended aromatic system enhances π-π stacking but reduces solubility. Substituents like pyrrolidinyl or piperidinyl ethyl groups improve target engagement via hydrogen bonding or charge interactions, unlike the methylthio group in 5-methylthiopyrano.
Tapisoidin (1,2,5-Trimethoxy-5a,6-dihydrodibenzo[cd,f]indol-4(5H)-one)
- Structure : Methoxy substitutions at positions 1, 2, and 5; dihydro moiety.
- Key Differences: Methoxy groups enhance water solubility, contrasting with the lipophilic methylthio group in 5-methylthiopyrano.
Heteroatom-Modified and Fused Systems
3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one
- Structure: Pyrazole ring fused to the pyranoindolone core.
- Synthesis : Fischer-indole synthesis followed by intramolecular esterification .
5-(4-Chlorophenyl)-1-methyl-3-phenyl-3,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4...]
- Structure: Chlorophenyl and pyrazole substituents; thiopyrano ring.
- Key Differences : Bulky substituents increase steric hindrance, likely reducing binding affinity compared to simpler methylthio derivatives.
Data Table: Structural and Functional Comparison
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